molecular formula C11H16ClNO3 B4152163 2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]ethanol;hydrochloride

2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]ethanol;hydrochloride

Cat. No.: B4152163
M. Wt: 245.70 g/mol
InChI Key: HFOBHUXGRNGORM-UHFFFAOYSA-N
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Description

2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]ethanol;hydrochloride is a chemical compound with a complex structure that includes a benzodioxole ring, a methylamino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]ethanol;hydrochloride typically involves the reaction of 1,3-benzodioxole with methylamine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, and additional steps such as purification and crystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]ethanol;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2S,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-3-(3,5-dimethyl-4-isoxazolyl)urea
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-12(4-5-13)7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,13H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOBHUXGRNGORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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